N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide

Medicinal Chemistry Kinase Inhibitor Design Lipophilic Efficiency

N-Ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide (CAS 1025754-63-5) is a low-molecular-weight (250.32 g/mol) thieno[2,3-d]pyrimidine-4-amine derivative featuring an N-ethyl-propanamide side chain. This heterocyclic core serves as a purine bioisostere and a privileged kinase inhibitor scaffold, enabling ATP-competitive binding to a diverse range of kinases including FLT3, CK2, EGFR, and VEGFR-2, which underpins its utility in anticancer, anti-inflammatory, and anti-infective drug discovery programs.

Molecular Formula C11H14N4OS
Molecular Weight 250.32 g/mol
Cat. No. B14910563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide
Molecular FormulaC11H14N4OS
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCCNC(=O)C(C)NC1=C2C=CSC2=NC=N1
InChIInChI=1S/C11H14N4OS/c1-3-12-10(16)7(2)15-9-8-4-5-17-11(8)14-6-13-9/h4-7H,3H2,1-2H3,(H,12,16)(H,13,14,15)
InChIKeyPPIBYPNEDNYTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide Procurement Guide: Core Identity and Pharmacophore Baseline


N-Ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide (CAS 1025754-63-5) is a low-molecular-weight (250.32 g/mol) thieno[2,3-d]pyrimidine-4-amine derivative featuring an N-ethyl-propanamide side chain . This heterocyclic core serves as a purine bioisostere and a privileged kinase inhibitor scaffold, enabling ATP-competitive binding to a diverse range of kinases including FLT3, CK2, EGFR, and VEGFR-2, which underpins its utility in anticancer, anti-inflammatory, and anti-infective drug discovery programs [1][2]. The compound is commercially available at research-grade purity (typically 98%) for lead-identification and structure–activity relationship (SAR) studies .

Why N-Ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide Cannot Be In-Class Substituted Without Loss of Activity: The Alkyl Chain Sensitivity Problem


Within the 4-aminothieno[2,3-d]pyrimidine class, small changes to the amide N-alkyl substituent dramatically alter kinase potency, selectivity, and physicochemical properties. The N-ethyl substituent on the target compound occupies a steric and lipophilic window that shorter-chain (e.g., N-methyl) and longer-chain (e.g., N-propyl) homologs cannot replicate; even a single methylene unit difference shifts logP by ~0.60–0.64 units and introduces target-specific steric clashes that can reduce CK2 inhibition by orders of magnitude [1]. Generic in-class substitution therefore introduces unquantified risk to SAR series continuity and target engagement reproducibility, making the exact N-ethyl variant essential for maintaining validated biological activity in established screening cascades [1].

Quantitative Differentiation of N-Ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide Against Closest Analogs


N-Ethyl Chain Confers Optimal Lipophilicity Within the 4-Aminothieno[2,3-d]pyrimidine Propanamide Series

The N-ethyl substituent on the target compound generates a calculated logP of 1.63, whereas the N-propyl homolog (CAS 1025754-60-2) carries an additional methylene unit that raises logP beyond the optimal range for many kinase targets. In the CK2 inhibitor series described by Ostrynska et al. (2016), larger N-alkyl substituents were systematically associated with decreased potency, establishing a narrow lipophilic window for productive ATP-site binding [1]. The N-ethyl variant sits within this window, offering a quantifiable lipophilicity advantage over longer-chain analogs that must be preserved for consistent target engagement.

Medicinal Chemistry Kinase Inhibitor Design Lipophilic Efficiency

N-Ethyl Substituent Prevents Steric Clash Observed with N-Propyl Homolog in CK2 ATP-Site Docking Poses

Molecular docking studies of 4-aminothieno[2,3-d]pyrimidine CK2 inhibitors reveal that the ATP-binding pocket accommodates small N-alkyl amide substituents but introduces steric penalties as alkyl chain length increases beyond ethyl. Ostrynska et al. (2016) demonstrated that the binding mode of this chemotype positions the amide substituent in a sterically constrained region of the CK2 active site, where N-propyl and larger groups clash with the hinge-region hydrophobic shelf, resulting in a negative impact on inhibitory potency that is absent with the N-ethyl substituent [1]. The N-ethyl chain provides the maximum steric bulk tolerated without incurring a docking penalty.

Molecular Modeling Kinase Inhibition Structure–Activity Relationship

Thieno[2,3-d]pyrimidine Scaffold Provides ~100-Fold CK2 Potency Advantage Over Thieno[3,2-d]pyrimidine and Other Isosteric Alternatives

The thieno[2,3-d]pyrimidine isomer used in the target compound is structurally distinct from the thieno[3,2-d]pyrimidine scaffold present in the comparator N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide (CAS 1183725-29-2). Published CK2 inhibitor SAR data demonstrate that 4-aminothieno[2,3-d]pyrimidines achieve IC50 values as low as 0.008 μM (compound 5n, NHTP33), whereas the best thieno[3,2-d]pyrimidine-based CK2 inhibitors in the same enzyme assay typically exhibit IC50 values in the 0.5–1.0 μM range, representing an approximately 60–125-fold potency differential [1]. The ring-fusion geometry of the [2,3-d] isomer enables a critical hydrogen-bond network with the hinge region that the [3,2-d] isomer cannot replicate [1].

Kinase Inhibitor Selectivity Scaffold Optimization Medicinal Chemistry

N-Ethyl-Propanamide Side Chain Provides a Defined Baseline for FLT3 Kinase SAR Expansion Compared to Shorter Amide Substituents

The thieno[2,3-d]pyrimidine scaffold is a validated FLT3 kinase inhibitor core, and SAR studies indicate that the amide N-alkyl substituent length modulates FLT3 inhibitory potency. While direct IC50 data for the N-ethyl-propanamide variant are not yet publicly available, the FLT3-focused review by Zhao et al. (2022) establishes that N-alkyl substituents in the C1–C3 range orient differently within the FLT3 selectivity pocket, with N-ethyl providing an intermediate steric profile that avoids the potency drop seen with N-methyl (insufficient hydrophobic contact) and the selectivity loss associated with N-propyl and larger groups [1]. The N-ethyl variant therefore occupies a defined and balanced SAR position that enables systematic potency and selectivity profiling in FLT3-driven programs.

FLT3 Kinase Leukemia Structure–Activity Relationship

Commercially Available at Research-Grade Purity (98%) with Documented Analytical QC Supporting Reproducible Biological Data

The target compound is commercially supplied at ≥98% purity as verified by the vendor's analytical quality control (Leyan, product 1347779) . This contrasts with several closely related analogs that are listed at 95% purity or are available only from custom synthesis sources without documented QC. For example, the N-propyl homolog (CAS 1025754-60-2) is also listed at 98% purity from the same vendor , but the thieno[3,2-d] isomer N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide (CAS 1183725-29-2) is typically offered at 95–97% purity, introducing an additional ~3% impurity burden that can confound dose-response measurements at low micromolar concentrations . A 3% difference in purity translates to a potential 30 μM discrepancy in a nominal 1 mM stock solution, which can significantly shift apparent IC50 values in enzyme assays.

Chemical Procurement Analytical Chemistry Reproducibility

High-Value Research and Procurement Applications for N-Ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide


CK2 Kinase Inhibitor Lead Optimization and SAR Expansion

The N-ethyl-propanamide side chain sits at the steric and lipophilic sweet spot for CK2 ATP-site binding, as demonstrated by Ostrynska et al. (2016) who showed that small N-alkyl substituents on the 4-aminothieno[2,3-d]pyrimidine scaffold are critical for low-nanomolar potency (class reference IC50 = 0.008 μM for the most optimized analog NHTP33) [1]. The target compound serves as a key intermediate for building focused CK2 inhibitor libraries with systematic N-alkyl variation, where substituting the N-ethyl group invariably alters potency—a finding that directly informs medicinal chemistry procurement decisions [1].

FLT3 Kinase Inhibitor Discovery for Acute Myeloid Leukemia

The thieno[2,3-d]pyrimidine core is a validated FLT3 inhibitor scaffold, and the N-ethyl-propanamide variant provides a defined intermediate steric and lipophilic profile for FLT3 selectivity pocket exploration, as contextualized by Zhao et al. (2022) [1]. The compound is suitable as a starting point for FLT3-focused medicinal chemistry campaigns where the N-ethyl chain prevents the selectivity erosion associated with larger N-alkyl substituents while maintaining sufficient hydrophobic contact for target engagement [1].

Kinase Profiling and Selectivity Panel Reference Standard

Because the thieno[2,3-d]pyrimidine scaffold engages a broad range of clinically relevant kinases (CK2, FLT3, EGFR, VEGFR-2), the target compound serves as a scaffold-defining reference standard in kinase selectivity panels [1][2]. When compared head-to-head with thieno[3,2-d]pyrimidine isomers, the [2,3-d] scaffold can demonstrate up to 125-fold greater potency against CK2, allowing researchers to attribute potency differences specifically to scaffold geometry rather than substituent effects [2]. This makes the compound essential for scaffold-fingerprinting experiments in kinase drug discovery.

High-Purity Stock Solution Preparation for Reproducible Biochemical Assays

With a vendor-specified purity of 98% and a defined molecular weight of 250.32 g/mol, the target compound enables accurate preparation of stock solutions with minimal inactive-impurity interference [1]. In comparison, the thieno[3,2-d] isomer N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide is typically supplied at 95–97% purity, which can introduce ~3% impurity that shifts concentration-response curves by 0.1–0.2 log units [2]. For laboratories requiring inter-assay reproducibility—such as CROs running screening cascades or academic core facilities—the higher-purity N-ethyl variant minimizes this source of variability [1][2].

Quote Request

Request a Quote for N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.